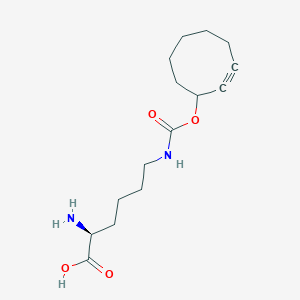
SCO-L-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SCO-L-Lysine is a compound that contains a strained cyclooctyne (SCO) group attached to the amino acid L-lysine. This compound is particularly notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing tetrazine groups . This unique reactivity makes this compound a valuable tool in various scientific research applications, particularly in the field of click chemistry.
準備方法
The preparation of SCO-L-Lysine involves synthetic routes that incorporate the SCO group into the L-lysine molecule. One common method is through the use of tRNAPyl/PylRSAF synthetase, which allows for the incorporation of this compound into target proteins . Industrial production methods for L-lysine, which is a precursor for this compound, typically involve microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to enhance glucose uptake and phosphorylation, leading to efficient production of L-lysine .
化学反応の分析
SCO-L-Lysine is known for its ability to undergo the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications. The major product formed from this reaction is a stable covalent bond between the SCO group and the tetrazine group, which can be used to label proteins or other biomolecules .
科学的研究の応用
SCO-L-Lysine has a wide range of scientific research applications. In chemistry, it is used for site-directed spin labeling of proteins, allowing researchers to study protein structure and dynamics using techniques such as electron paramagnetic resonance (EPR) spectroscopy . In biology, this compound is used for the selective labeling of proteins in living cells, enabling the study of protein interactions and functions in their native environment . In medicine, this compound can be used for targeted drug delivery and imaging, as it allows for the precise attachment of therapeutic or diagnostic agents to specific biomolecules . In industry, this compound is used in the production of various bioconjugates and functionalized materials .
作用機序
The mechanism of action of SCO-L-Lysine involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction forms a stable covalent bond between the SCO group and the tetrazine group, allowing for the selective labeling of proteins or other biomolecules. The molecular targets of this compound are typically proteins or other biomolecules that have been engineered to contain tetrazine groups . The pathways involved in this reaction are highly specific and efficient, making this compound a valuable tool for various scientific research applications .
類似化合物との比較
SCO-L-Lysine is unique in its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . Similar compounds include other cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which also undergo click reactions with azide or tetrazine groups . this compound is particularly advantageous due to its high reactivity and specificity, making it a preferred choice for many bioconjugation and labeling applications .
特性
分子式 |
C15H24N2O4 |
|---|---|
分子量 |
296.36 g/mol |
IUPAC名 |
(2S)-2-amino-6-(cyclooct-2-yn-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h12-13H,1-4,6-8,10-11,16H2,(H,17,20)(H,18,19)/t12?,13-/m0/s1 |
InChIキー |
SCZIJGBDOGSCKY-ABLWVSNPSA-N |
異性体SMILES |
C1CCC#CC(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
C1CCC#CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
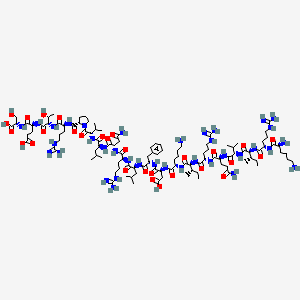
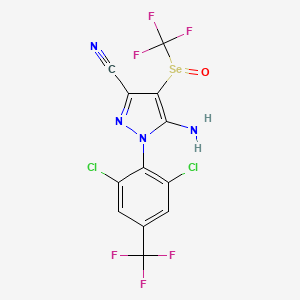
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
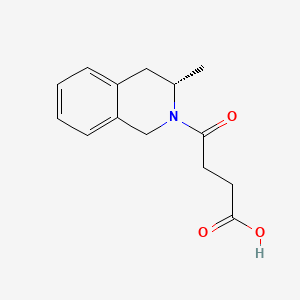
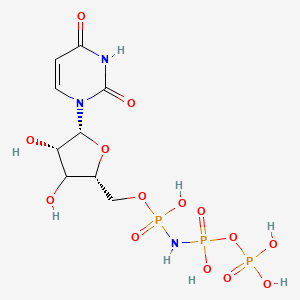
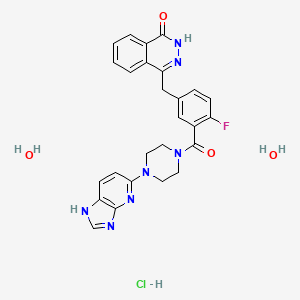
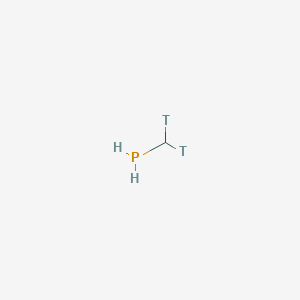
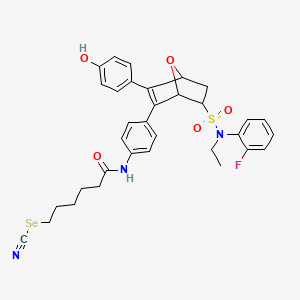
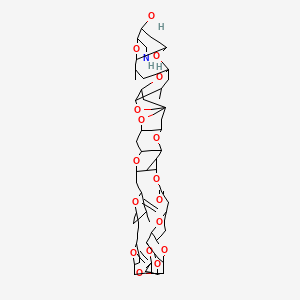
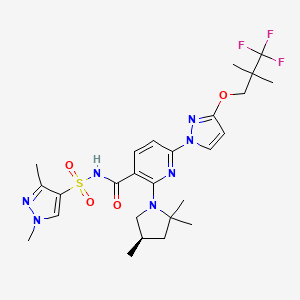

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

